molecular formula C24H28N4O3 B10987857 3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B10987857
M. Wt: 420.5 g/mol
InChI Key: WNHQLYMRJJSTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety, a benzoxazine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with isopropyl carboxylic acid under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the pentyl chain.

    Formation of Benzoxazine Ring: The benzoxazine ring is formed by reacting a phenol derivative with formaldehyde and an amine.

    Coupling Reaction: Finally, the benzimidazole derivative is coupled with the benzoxazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzimidazole and benzoxazine derivatives with biological macromolecules. It may serve as a probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The benzimidazole moiety is known for its pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to the reactivity of the benzoxazine ring.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The benzoxazine ring can undergo ring-opening polymerization, leading to the formation of cross-linked networks.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzoxazine Derivatives: Compounds used in the synthesis of high-performance polymers.

Uniqueness

What sets 3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide apart is its combination of benzimidazole and benzoxazine moieties, which provides a unique set of chemical properties and potential applications. This dual functionality is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

3-oxo-N-[5-(1-propan-2-ylbenzimidazol-2-yl)pentyl]-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C24H28N4O3/c1-16(2)28-20-9-6-5-8-18(20)26-22(28)10-4-3-7-13-25-24(30)17-11-12-21-19(14-17)27-23(29)15-31-21/h5-6,8-9,11-12,14,16H,3-4,7,10,13,15H2,1-2H3,(H,25,30)(H,27,29)

InChI Key

WNHQLYMRJJSTMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.